Product packaging for Xenematide(Cat. No.:)

Xenematide

Cat. No.: B1263995
M. Wt: 662.7 g/mol
InChI Key: OHLKJNUNPSYJEE-RWBJUYEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xenematide is a cyclic depsipeptide antibiotic naturally produced by the entomopathogenic bacterium Xenorhabdus nematophila and other related species . This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) and is part of the bacterium's chemical arsenal to outcompete other microorganisms in its environment . Research indicates that this compound exhibits broad-spectrum antibacterial activity, helping to suppress competing bacteria in the insect host cadaver, and also possesses moderate insecticidal properties . Its mechanism of action, while not fully elucidated, is believed to involve interaction with cell membranes, a common trait among antimicrobial peptides that makes it a valuable tool for studying novel antibiotic pathways . As a secondary metabolite with a complex structure featuring indole moieties, it represents a promising lead compound for the development of new agrochemicals and pharmaceuticals . This product is provided for research purposes only, specifically for in vitro studies in microbiology, molecular biology, and drug discovery. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H38N6O6 B1263995 Xenematide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H38N6O6

Molecular Weight

662.7 g/mol

IUPAC Name

N-[(2R,3S)-6,9-bis(1H-indol-3-ylmethyl)-2-methyl-4,7,10,14-tetraoxo-1-oxa-5,8,11-triazacyclotetradec-3-yl]-2-phenylacetamide

InChI

InChI=1S/C37H38N6O6/c1-22-34(43-32(44)17-23-9-3-2-4-10-23)37(48)42-31(19-25-21-40-29-14-8-6-12-27(25)29)36(47)41-30(35(46)38-16-15-33(45)49-22)18-24-20-39-28-13-7-5-11-26(24)28/h2-14,20-22,30-31,34,39-40H,15-19H2,1H3,(H,38,46)(H,41,47)(H,42,48)(H,43,44)/t22-,30?,31?,34+/m1/s1

InChI Key

OHLKJNUNPSYJEE-RWBJUYEISA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)NC(C(=O)NC(C(=O)NCCC(=O)O1)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CC=C6

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)O1)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CC=C6

Synonyms

xenematide

Origin of Product

United States

Biological Origin and Ecological Context of Xenematide Production

Symbiotic Relationship of Xenorhabdus and Photorhabdus Bacteria with Entomopathogenic Nematodes as a Source of Xenematides

Xenematides are a class of bioactive cyclic depsipeptides produced by bacteria of the genera Xenorhabdus and Photorhabdus. nih.gov These bacteria engage in a complex and obligate mutualistic relationship with entomopathogenic nematodes (EPNs) belonging to the genera Steinernema and Heterorhabditis, respectively. nih.govresearchgate.net This symbiotic association is crucial for the life cycle of both the bacteria and the nematodes, which together form a highly pathogenic duo for a wide range of insect larvae. nih.govplos.org

The life cycle begins when the infective juvenile (IJ) stage of the nematode, the only free-living stage, seeks out and infects an insect host. nih.govmdpi.com The IJs carry their specific bacterial symbionts within their intestines. plos.orgmdpi.com Once inside the insect's body cavity, or hemocoel, the nematode releases the bacteria. acs.orgbenthamopen.com The bacteria then rapidly multiply, producing a cocktail of toxins and other bioactive compounds, including xenematides, that kill the insect host, typically within 24 to 48 hours. nih.govplos.org The bacteria and nematodes then utilize the insect cadaver as a nutrient source for their growth and reproduction. acs.orgasm.org

While the association between Steinernema and Xenorhabdus is often species-specific, with a particular nematode species associating with only one Xenorhabdus species, some Xenorhabdus species can associate with multiple Steinernema species. nih.govmdpi.com The relationship between Heterorhabditis and Photorhabdus appears to be more flexible. mdpi.com The production of xenematides is not limited to a single species; for instance, xenematide A was first isolated from Xenorhabdus nematophila. nih.gov Homologous gene clusters responsible for this compound production have also been identified in Xenorhabdus bovienii and Photorhabdus asymbiotica, indicating a conserved role for these compounds across different symbiotic pairs. nih.govacs.org

Table 1: Key Players in this compound Production

Organism TypeGenusRole in Symbiosis
BacteriumXenorhabdusSymbiont of Steinernema nematodes, produces xenematides. nih.govnih.gov
BacteriumPhotorhabdusSymbiont of Heterorhabditis nematodes, produces xenematides. nih.govresearchgate.net
NematodeSteinernemaVector for Xenorhabdus bacteria, infects insect hosts. nih.govmdpi.com
NematodeHeterorhabditisVector for Photorhabdus bacteria, infects insect hosts. nih.govresearchgate.net
InsectVarious LarvaeHost organism that is killed and consumed by the nematode-bacterium complex. plos.org

Role of this compound in Host-Microbe-Insect Interactions and Competitive Exclusion

Within the insect host, a complex interplay of interactions unfolds between the nematode, its bacterial symbiont, the insect's immune system, and other competing microbes. Xenematides and other secondary metabolites produced by Xenorhabdus and Photorhabdus are central to mediating these interactions. nih.gov

Upon release into the insect's hemolymph, the bacteria must overcome the host's immune response. benthamopen.com Xenorhabdus species are known to produce factors that suppress the insect's immune system, such as inhibiting the expression of antimicrobial peptides like lysozyme (B549824) and cecropins. benthamopen.com Xenematides themselves possess insecticidal activity, contributing directly to the demise of the insect host. nih.govfrontiersin.org

A critical function of xenematides is their role in competitive exclusion. The nutrient-rich insect cadaver is an attractive environment for a wide array of soil-dwelling bacteria and fungi. microbiologysociety.orgwisconsin.edu To protect this resource for themselves and their nematode partners, Xenorhabdus and Photorhabdus secrete a variety of antimicrobial compounds, including xenematides. acs.orgbenthamopen.com this compound A, for example, exhibits antibacterial activity against both Gram-negative and Gram-positive bacteria. acs.org This chemical arsenal (B13267) helps to create a monoxenic environment within the insect cadaver, ensuring that the symbiotic pair can reproduce without competition. nih.govresearchgate.netnih.gov

The production of these compounds is a key strategy for resource defense. By eliminating or inhibiting the growth of competing microorganisms, the bacteria ensure that the nutrients within the dead insect are reserved for the proliferation of themselves and their nematode hosts. nih.govmdpi.com This is crucial for the successful completion of their life cycle, which culminates in the emergence of new infective juvenile nematodes carrying the symbiotic bacteria, ready to infect new hosts. asm.org

Ecological and Evolutionary Dynamics Influencing this compound Biosynthesis

The biosynthesis of xenematides and other secondary metabolites in Xenorhabdus and Photorhabdus is shaped by the unique ecological niche these bacteria occupy. microbiologysociety.orgresearchgate.net The tripartite relationship between the bacteria, the nematode, and the insect host exerts strong selective pressures that have driven the evolution of a diverse and potent chemical arsenal. nih.gov

The genomes of Xenorhabdus and Photorhabdus dedicate a significant portion, around 6-7.5%, to the production of natural products. nih.gov Genome mining has revealed that these bacteria possess a large number of biosynthetic gene clusters (BGCs), often between 20 and 40 per strain, many of which are "silent" or "cryptic" under standard laboratory conditions. nih.gov This suggests a vast, untapped potential for the discovery of novel bioactive compounds. A comparative analysis of BGCs from 45 Xenorhabdus and Photorhabdus strains identified 1,000 BGCs belonging to 176 families, with 58% of these gene cluster families being exclusive to these genera. nih.gov

The evolution of these BGCs is a dynamic process. While horizontal gene transfer is a known mechanism for the acquisition of new genetic material in bacteria, recent studies suggest that vertical inheritance plays a significant role in the evolution of BGCs in some bacteria. biorxiv.org The conservation of the nonribosomal peptide synthetase (NRPS) pathway for this compound production across different bacterial genera suggests a selective advantage in maintaining this capability. acs.org

Furthermore, the biosynthesis of xenematides can be influenced by environmental cues. For example, the production of secondary metabolites in Xenorhabdus nematophila is upregulated by L-proline, an amino acid abundant in insect hemolymph. acs.org This indicates that the bacteria can sense their environment and modulate the production of bioactive compounds accordingly. The diversification of xenematides is also driven by the promiscuity of the NRPS enzymes involved in their synthesis, which can incorporate different amino acid precursors, leading to a family of related compounds from a single BGC. acs.orgresearchgate.net This biosynthetic flexibility likely provides an evolutionary advantage, allowing the bacteria to adapt to different competitors and host environments. acs.org

Biosynthetic Pathways and Genetic Basis of Xenematide

Nonribosomal Peptide Synthetase (NRPS)-Mediated Biogenesis of Xenematides

The core of xenematide assembly is a large, modular enzyme known as a nonribosomal peptide synthetase (NRPS). acs.orgfrontiersin.org These enzymatic assembly lines are responsible for the synthesis of a wide array of peptide natural products, often incorporating non-proteinogenic amino acids and other unusual building blocks. acs.orguni-frankfurt.de In a typical NRPS system, each module is responsible for the incorporation of a single amino acid into the growing peptide chain. These modules are further subdivided into domains, each with a specific catalytic function, such as adenylation (A), peptidyl carrier protein (PCP) or thiolation (T), and condensation (C). acs.orgfrontiersin.org

Bioinformatic analysis of the Xenorhabdus nematophila 19061 genome identified a standalone four-module NRPS, designated XNC1_2713, as the primary candidate for this compound biosynthesis. acs.orgacs.org This 4949 amino acid protein was predicted to contain an initiation module, two extender modules, and an atypical termination module. acs.org Gene knockout experiments confirmed that the XNC1_2713 enzyme is essential for this compound production, as its inactivation abolished the synthesis of this compound A. acs.org The modular organization of XNC1_2713 is distinct, featuring a C-A-T initiation module, two standard C-A-T extender modules, and a unique C-C/E-A-T-TE termination module. acs.org The adenylation domains within these modules were predicted to activate Threonine, Tryptophan, Tryptophan, and β-Alanine, which aligns with the amino acid composition of this compound A. acs.org

Table 1: Modular and Domain Organization of the this compound NRPS (XNC1_2713)

Module Domain Organization Predicted Substrate
1 C-A-T Threonine
2 C-A-T Tryptophan
3 C-A-T Tryptophan

This table is based on bioinformatic analysis of the XNC1_2713 gene sequence from Xenorhabdus nematophila. acs.orgacs.org

The biosynthetic pathway for xenematides exhibits several features that deviate from the canonical NRPS model. acs.orgacs.org A significant anomaly is the nature of the initiation module. acs.org While typical NRPS initiation modules start with an A-T domain organization, the this compound synthetase XNC1_2713 begins with a C-A-T module. acs.orgacs.org This arrangement is often observed in NRPS pathways that produce N-acylated peptides, which is consistent with the 2-phenylacetamide (B93265) group found in xenematides. acs.org Another unusual aspect is the apparent absence of a dedicated initiation module for the phenylacetate (B1230308) (PAA) starter unit. acs.orgacs.org

A key factor contributing to the diversity of the this compound family is the promiscuity of the adenylation (A) domains within the NRPS machinery. acs.orgacs.org The two A domains responsible for incorporating tryptophan in this compound A can also recognize and activate phenylalanine. acs.org This substrate flexibility allows for the production of a variety of this compound derivatives, where tryptophan at certain positions is replaced by phenylalanine. acs.org This promiscuity is accommodated by the downstream processing domains, which can handle the alternative amino acid substrates. acs.org This relaxed specificity is a notable feature of secondary metabolism, which often generates multiple related products, in contrast to the high fidelity of primary metabolism. acs.org The result is a small family of cyclic depsipeptides originating from a single NRPS pathway. acs.org

The structure of this compound A includes the non-proteinogenic amino acid β-alanine and a phenylacetate (PAA) starter unit, which are incorporated through the NRPS pathway. acs.org The final module of the XNC1_2713 synthetase is predicted to be responsible for the activation and incorporation of β-alanine. acs.orgsecondarymetabolites.org The incorporation of the PAA starter unit is less straightforward, as there is no identifiable initiation module specifically for PAA. acs.orgacs.org The C-A-T architecture of the first module suggests a mechanism for N-acylation, which would account for the presence of the 2-phenylacetamide substituent. acs.org

Biosynthetic Gene Cluster (BGC) Analysis for Xenematides

The genes encoding the enzymes for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC). frontiersin.orgsecondarymetabolites.org The identification and analysis of this BGC provide crucial insights into the genetic basis of this compound production.

In Xenorhabdus nematophila AN6/1, the this compound BGC is located on the chromosome and spans approximately 14.85 kilobases. secondarymetabolites.org This cluster contains the gene XNC2_2611, which encodes the non-ribosomal peptide synthase responsible for this compound synthesis. secondarymetabolites.org While the core NRPS gene is the central component, other genes within or near the cluster may play roles in precursor supply, regulation, or transport of the final product. The identification of this BGC was a key step in linking the chemical structure of xenematides to their genetic blueprint. frontiersin.org Homologous gene clusters have also been identified in other related bacteria, such as Xenorhabdus bovienii and Photorhabdus asymbiotica, suggesting a conserved and evolutionarily advantageous pathway. acs.orgacs.org

Table 2: Compound Names Mentioned

Compound Name
This compound
This compound A
Threonine
Tryptophan
β-Alanine
Phenylalanine
Phenylacetate (PAA)
2-phenylacetamide
Xenocoumacin
Szentiamide
Xentrivalpeptides
Rhabdopeptide
Odilorhabdin
Fabclavine
GameX peptide
Xenoamicin
PAX peptides
Theonellapeptolide IIIa
Destruxins
Xenortide A
Xenortide B
Xenortide C
Xenortide D
Rhabduscin
Anthraquinone
GameXPeptide A
Xenoamicin A
PAX peptide
Surfactin
Cyclosporin A
Kolossin A
Enterobactin
Gramicidin S
Vibriobactin
Yersiniabactin
WS9326A
Althiomycin
Andrimid
Malonomycin
Luminmide
Luminmycin A
Putrebactin
Avaroferrin
Rhizomide A-C
Anabaenopeptin NZ857
Nostamide A
Asperphenamate
Cephalosporin C
Penicillin
Xenotetrapeptide
Monobactam
Acetylaszonalenin

Comparative Genomic Analysis of this compound BGCs Across Producing Xenorhabdus and Photorhabdus Strains

The biosynthesis of xenematides is rooted in a specific nonribosomal peptide synthetase (NRPS) pathway. In the bacterium Xenorhabdus nematophila, the gene responsible for producing this compound A has been identified as XNC1_2713. nih.govresearchgate.net Gene knockout studies have confirmed that this single, stand-alone NRPS is required for this compound biosynthesis. researchgate.netacs.org

The production of xenematides is not exclusive to X. nematophila. Homologous proteins to the NRPS responsible for this compound synthesis have been found in other related bacterial species, indicating a wider distribution of this biosynthetic capability. nih.govresearchgate.net Specifically, protein homologs have been identified in Xenorhabdus bovienii and Photorhabdus asymbiotica. nih.govresearchgate.net The presence of these homologous gene clusters in different species highlights their conserved nature. beilstein-journals.org

A notable feature of the this compound biosynthetic pathway is its capacity for diversification. The same NRPS gene cluster is responsible for producing a series of this compound derivatives, including xenematides B, C, and D. acs.org Research indicates that this chemical diversity arises from the promiscuity of the NRPS adenylation (A) domain and a degree of flexibility in the downstream processing steps. acs.orgbeilstein-journals.org This inherent laxity in substrate selection allows the NRPS to incorporate different amino acid precursors, leading to a variety of related compounds from a single genetic blueprint. acs.org

Table 1: this compound Biosynthetic Gene Cluster (BGC) Information

Producing Strain Gene/Locus Tag Type of BGC Key Findings
Xenorhabdus nematophila XNC1_2713 Nonribosomal Peptide Synthetase (NRPS) Confirmed via gene knockout to be essential for this compound A production. nih.govresearchgate.netacs.org
Xenorhabdus bovienii Not specified NRPS (Homolog) Contains protein homologs to the X. nematophila this compound NRPS. nih.govresearchgate.net

Regulation of this compound Production

The production of this compound is a tightly controlled process, governed by a complex network of regulatory factors and signaling pathways. mdpi.com The expression of the this compound biosynthetic gene cluster is not constitutive; instead, it is modulated in response to specific environmental cues and internal cellular signals. This regulation ensures that the compound is produced under conditions where it is most beneficial for the bacterium, such as during its symbiotic relationship with nematodes inside an insect host. asm.org Several global regulators have been identified that play crucial roles in tuning this compound biosynthesis, responding to nutritional availability and other external stimuli. asm.orgplos.org

Influence of Environmental and Nutritional Factors on this compound Biosynthesis

The biosynthesis of this compound is highly sensitive to the surrounding environmental and nutritional conditions. nih.gov Manipulating culture variables can significantly promote or inhibit the production of secondary metabolites, including this compound. plos.orgnih.gov Laboratory studies have identified several key factors that influence the yield of antibiotics from Xenorhabdus species.

Optimal fermentation conditions for antibiotic production by Xenorhabdus generally fall within a pH range of 6.0 to 8.24 and a temperature range of 25–32°C. frontiersin.orgfrontiersin.org The nutritional composition of the growth medium is also critical. The types of carbon and nitrogen sources available have a substantial impact on secondary metabolite production. nih.gov For example, in X. bovienii, glycerol (B35011) and soytone were identified as the most effective carbon and nitrogen sources, respectively, for antibiotic activity. nih.gov

A significant finding is that Xenorhabdus bacteria produce markedly higher concentrations of bioactive compounds, including this compound, when grown in a medium that mimics the insect's circulatory fluid (hemolymph) compared to standard laboratory media. mdpi.comfrontiersin.org This suggests that specific components within the host environment are responsible for triggering enhanced biosynthesis. frontiersin.org

Table 2: Environmental and Nutritional Factors Affecting this compound Production

Factor Optimal Range/Condition Effect on Production
pH 6.0 - 8.24 Influences activity of key biosynthetic enzymes. plos.orgfrontiersin.orgfrontiersin.org
Temperature 25 - 32°C Affects bacterial growth and metabolic rate. frontiersin.orgfrontiersin.org
Carbon Source e.g., Glycerol Serves as a primary building block for biosynthesis. nih.gov
Nitrogen Source e.g., Soytone Crucial for the synthesis of amino acid precursors. nih.gov

| Growth Medium | Insect Hemolymph | Dramatically upregulates production due to specific signaling molecules. mdpi.comfrontiersin.org |

Signaling Pathways and Molecular Triggers Upregulating this compound Production (e.g., L-Proline)

The upregulation of this compound production in the host environment is not coincidental but is triggered by specific molecular signals. acs.org Differential metabolomic profiling revealed that the amino acid L-proline, which is abundant in insect hemolymph, acts as a potent and generic activating signal for a metabolic shift in Xenorhabdus and Photorhabdus. nih.govacs.orgfrontiersin.org The addition of L-proline to bacterial cultures leads to a dramatic increase in this compound biosynthesis. acs.orgfrontiersin.org In contrast, D-proline does not elicit the same effect. frontiersin.org

The mechanism by which L-proline exerts its influence is linked to the cell's energy state. Studies support a model where the acquisition of L-proline by the bacteria contributes to the proton motive force, which in turn regulates the downstream pathways responsible for antibiotic production. acs.org This links the recognition of the host environment directly to the regulation of secondary metabolism. researchgate.netacs.org

Beyond L-proline, other global regulatory proteins modulate this compound synthesis. The leucine-responsive regulatory protein (Lrp) has been shown to positively influence the production of this compound A. asm.orgfrontiersin.orgnih.gov Conversely, another transcription factor, the LysR-type regulator LrhA, appears to have a negative impact on the abundance of this compound. asm.orgnih.gov Supplementing cultures with leucine (B10760876) was also found to significantly reduce the production of this compound, suggesting a complex interplay of amino acid-sensing pathways in controlling the output of this compound. nih.gov

Table 3: Key Regulators and Molecular Triggers of this compound Production

Regulator/Trigger Type Effect on this compound Production
L-Proline Amino Acid Signal Strong Upregulation nih.govacs.org
Lrp Leucine-Responsive Regulatory Protein Positive Influence/Upregulation asm.orgnih.gov
LrhA LysR-Type Transcriptional Regulator Negative Influence/Downregulation asm.orgnih.gov

| Leucine | Amino Acid Signal | Negative Influence/Downregulation nih.gov |

Compound Reference Table

Compound Name
Benzylidenacetone
Cabanillasin
Darobactin
Fabclavine
Indole
Iodinin
Isopropylstilbene
Leupeptin
Nematophin
Odilorhabdin
PAX peptide
Rhabduscin
Rhabdopeptide
Szentiamide
Xenocoumacin
Xenofuranone
Xenorhabdicin
Xenortide

Structural Characterization and Analog Diversification of Xenematides

Identification and Classification of Xenematide Structural Variants

Xenematides are classified as indole-containing depsipeptides, a group of cyclic peptides that incorporate both amide and ester linkages within their ring structure. The initial discovery led to the identification of this compound A from Xenorhabdus nematophila. acs.orgfrontiersin.orgencyclopedia.pub Subsequent research expanded this family, leading to the isolation of additional structural variants. In 2011, three more this compound derivatives, Xenematides B, C, and D, were identified from X. nematophila. acs.orgfrontiersin.orgresearchgate.net More recently, novel depsipeptides, Xenematides F and G, were isolated from Xenorhabdus budapestensis SN84. scienceopen.commdpi.comnih.gov

The biosynthesis of xenematides is primarily governed by a nonribosomal peptide synthetase (NRPS) system, specifically the NRPS XNC1_2713 (also referred to as XNC2_2611). acs.orgresearchgate.netsecondarymetabolites.org This enzymatic machinery is crucial for the assembly of these complex molecules. The diversification of this compound structures is largely attributed to substrate promiscuity within this NRPS pathway. acs.orgresearchgate.net For instance, this compound A is characterized by the incorporation of the nonproteinogenic amino acid β-alanine and a phenylacetate (B1230308) (PAA) starter unit. acs.orgrsc.org In contrast, this compound B has been shown to contain phenylalanine (Phe) at both positions 3 and 4, indicating a variation in amino acid incorporation. acs.org Xenematides C and D are notable for their unique selection of amino acids, which simplifies their stereochemical determination. acs.org This substrate flexibility in the NRPS pathway leads to a small family of structurally related cyclic depsipeptides. acs.org

Table 1: Identified this compound Structural Variants and Their Origin

This compound VariantOriginating OrganismKey Structural Features (if specified)
This compound AXenorhabdus nematophilaContains β-alanine and a phenylacetyl group acs.orgrsc.org
This compound BXenorhabdus nematophilaContains phenylalanine at positions 3 and 4 acs.org
This compound CXenorhabdus nematophilaUnique amino acid selection acs.org
This compound DXenorhabdus nematophilaUnique amino acid selection acs.org
This compound FXenorhabdus budapestensis SN84Depsipeptide scienceopen.commdpi.comnih.gov
This compound GXenorhabdus budapestensis SN84Depsipeptide scienceopen.commdpi.comnih.gov

Stereochemical Assignment of this compound Constituents

The absolute stereochemistry of this compound A was definitively resolved through chemical synthesis and subsequent comparative spectroscopic analysis, confirming its structure as PA-L-[Thr-L-Trp-D-Trp-β-Ala]. rsc.orgrsc.org For other this compound variants, such as Xenematides C and D, their distinct amino acid compositions allowed for stereochemical assignments primarily through Marfey's analysis. acs.orgresearchgate.net A notable finding across the this compound family is that the amino acid at position 4 consistently exhibits the D-configuration, regardless of whether it is tryptophan or phenylalanine. acs.org

Advanced Marfey's analysis, a widely used method for determining the absolute configuration of amino acids, was applied to various xenematides, including A, B, C, and D. acs.orgresearchgate.nettandfonline.comudc.es This analysis confirmed that all peptides examined incorporated L-threonine. acs.org Specifically, this compound A was found to contain both L- and D-tryptophan, while this compound B contained L- and D-phenylalanine, with the D-phenylalanine likely occupying position 4. acs.org The NRPS pathway involved in this compound biosynthesis features a C/CE domain (specifically C4b) that possesses a sequence signature indicative of dual condensation/epimerization activities. This domain is capable of epimerizing the enzyme-bound substrate and subsequently condensing the D-configured product during the peptide chain assembly. acs.org

Table 2: Stereochemical Assignments of Key Amino Acid Residues in Xenematides

This compound VariantAmino Acid ResidueConfigurationMethod of Assignment
This compound AThreonineLAdvanced Marfey's analysis acs.orgrsc.org
This compound ATryptophan (one)LChemical synthesis, Advanced Marfey's analysis acs.orgrsc.orgrsc.org
This compound ATryptophan (other)DChemical synthesis, Advanced Marfey's analysis acs.orgrsc.orgrsc.org
This compound BPhenylalanine (position 4)DAdvanced Marfey's analysis, bioinformatic analysis acs.org
Xenematides A-DThreonineLAdvanced Marfey's analysis acs.org
Xenematides A-DAmino acid at position 4 (Trp or Phe)DMarfey's analysis, bioinformatic analysis acs.org

Strategies for Natural and Engineered this compound Analog Generation

The inherent biosynthetic pathways of Xenorhabdus and Photorhabdus bacteria provide a robust platform for the natural diversification of xenematides, primarily through the promiscuity of their NRPS systems. The adenylation (A) domains within the NRPS pathway are key to this natural variation, as they can accept a range of substrates. acs.orgresearchgate.netmdpi.comacs.org For instance, the A domains involved in this compound A biosynthesis, which typically select tryptophan, are capable of accommodating either tryptophan or phenylalanine, leading to the production of diversified this compound compounds. acs.org This substrate promiscuity, coupled with relaxed downstream processing within the X. nematophila NRPS, serves as a significant conduit for this compound diversification. acs.orgresearchgate.netacs.org The conservation of these peculiar biosynthetic features across different Xenorhabdus and Photorhabdus species, such as X. bovienii and P. asymbiotica, suggests a selective advantage for maintaining the ability to produce these diverse xenematides. acs.org

Beyond natural processes, strategies for generating engineered this compound analogs involve targeted manipulation of the biosynthetic machinery. Re-engineering approaches include providing analogues of natural monomers, employing site-directed mutagenesis, and utilizing combinatorial biosynthesis techniques. nih.gov These methods aim to introduce specific changes into the NRPS pathway to produce novel this compound derivatives with potentially altered properties. Furthermore, mechanisms such as module skipping, precursor promiscuity, and alternative transcriptional starting within the biosynthetic gene clusters of Xenorhabdus and Photorhabdus bacteria contribute to the vast structural variation observed in their natural products, including xenematides. researchgate.netmdpi.com An example of a factor influencing natural production is the addition of L-proline to bacterial cultures, which has been shown to increase this compound biosynthesis. frontiersin.org

Table 3: Strategies for this compound Analog Generation

Strategy TypeMechanism/ApproachExamples/Notes
Natural Diversification Substrate promiscuity of NRPS adenylation (A) domainsA domains accepting Trp or Phe acs.org
Relaxed downstream processing in NRPSContributes to diversification acs.orgresearchgate.net
Module skipping in biosynthetic gene clustersLeads to structural variation researchgate.netmdpi.com
Precursor promiscuityUtilizes varied precursors researchgate.netmdpi.com
Alternative transcriptional startingAffects gene expression researchgate.netmdpi.com
Environmental/Nutritional modulationL-proline addition increases biosynthesis frontiersin.org
Engineered Analog Generation Providing analogues of natural monomersIntroduces non-native building blocks nih.gov
Site-directed mutagenesis of NRPS enzymesModifies enzyme specificity or activity nih.gov
Combinatorial biosynthesisCombines different biosynthetic modules nih.gov

Molecular Mechanisms of Xenematide Biological Activity

Elucidation of Specific Molecular Targets of Xenematides

While Xenorhabdus bacteria produce a diverse array of bioactive compounds with various molecular targets, a specific, definitively elucidated molecular target for Xenematide itself has not been extensively detailed in current literature. This compound is a cyclic depsipeptide antibiotic, and its biosynthesis is attributed to a nonribosomal peptide synthetase (NRPS) pathway in Xenorhabdus nematophila nih.govresearchgate.netacs.org. The broader context of Xenorhabdus secondary metabolites suggests varied modes of action, but precise direct molecular interactions for this compound are still an area of ongoing research nih.gov.

Antibacterial Mechanisms of Xenematides

This compound A exhibits potent antibacterial activity against a broad spectrum of bacteria, including both Gram-negative and Gram-positive strains nih.govacs.org. The primary antibacterial mechanism of this compound is suggested to involve the disruption of bacterial cell membranes encyclopedia.pubnih.gov. Its hydrophobic nature is believed to facilitate this interaction, leading to compromised membrane integrity.

Antimicrobial peptides (AMPs) generally exert their effects through two main mechanisms: directly disrupting the bacterial cell membrane, which results in cell lysis and death, or by entering the bacterial cells without causing significant membrane disruption to inhibit essential intracellular functions through interactions with nucleic acids or intracellular proteins mdpi.comnih.gov. While membrane disruption is strongly implicated for this compound, detailed research findings specifically linking this compound to inhibition of DNA, RNA, or protein synthesis, distinct from general membrane effects, are not widely reported.

Insecticidal Mechanisms of Xenematides

A key strategy employed by Xenorhabdus bacteria to overcome insect immunity involves the suppression of the host's immune responses nih.govmdpi.comnih.gov. This often includes the inhibition of phospholipase A2 (PLA2) activity, an enzyme critical for the biosynthesis of immune-mediating eicosanoids in insects nih.govencyclopedia.pubnih.govnih.govmdpi.comnih.govnih.govwikipedia.org. Inhibition of PLA2 can lead to severe immune depression and septicemia in the insect host nih.gov. While Xenorhabdus nematophila produces several compounds with anti-PLA2 activity, such as benzylideneacetone, indole, oxindole, and p-hydroxyphenyl propionic acid mdpi.comnih.govnih.gov, direct evidence specifically attributing PLA2 inhibition as a primary insecticidal mechanism of this compound itself is not explicitly detailed in the provided information.

Research Methodologies in Xenematide Studies

Isolation, Purification, and Initial Characterization Techniques from Bacterial Cultures

The initial steps in xenematide research involve the cultivation of Xenorhabdus species, primarily Xenorhabdus nematophila, in nutrient-rich media to encourage the production of these secondary metabolites. nih.govnih.gov The addition of L-proline to the culture medium has been shown to increase the production of xenematides. frontiersin.org

Following cultivation, the bacterial culture is typically separated into the cell-free supernatant and the cell pellet. The xenematides, being secreted compounds, are primarily found in the supernatant. Extraction of these compounds from the aqueous culture medium is often achieved using organic solvents like methanol. biorxiv.org

The crude extract, containing a mixture of various metabolites, is then subjected to purification processes. High-performance liquid chromatography (HPLC) is a key technique used to separate the different this compound analogs from each other and from other co-occurring compounds. asm.org This chromatographic separation allows for the isolation of pure this compound compounds for further analysis. nih.gov

Initial characterization of the isolated compounds often involves determining their molecular weight and formula through mass spectrometry. nih.gov This provides the first clues to the identity and novelty of the isolated xenematides.

Advanced Spectroscopic and Chromatographic Methods for Detailed Structure Elucidation

To determine the precise chemical structure of xenematides, researchers employ a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H) and two-dimensional (gCOSY, gHSQC, and gHMBC) NMR spectroscopy are crucial for elucidating the connectivities of atoms within the molecule. acs.orgnih.gov These experiments help to identify the amino acid residues and other structural components and how they are linked together. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the xenematides. acs.org Tandem mass spectrometry (MS/MS) is used to fragment the molecules, and the resulting fragmentation patterns provide information about the sequence of the amino acid residues. acs.org

Marfey's Analysis: A critical step in the structural elucidation of peptides like xenematides is determining the stereochemistry (D or L configuration) of the constituent amino acids. Marfey's analysis is a chemical derivatization method followed by chromatography that allows for the separation and identification of amino acid enantiomers. acs.orgacs.org This technique has been instrumental in establishing the absolute configuration of the amino acids in various xenematides. acs.orgresearchgate.netresearchgate.net For instance, it was used to confirm the presence of both D- and L-amino acids in this compound A and B. acs.orgacs.org

The combination of these methods has enabled the detailed structural characterization of several this compound analogs, including xenematides A, B, C, D, F, and G. acs.orgnih.gov

Analytical TechniqueApplication in this compound ResearchKey Findings
NMR Spectroscopy Elucidation of atomic connectivity and structural components. acs.orgnih.govIdentification of amino acid residues and their linkage. acs.org
Mass Spectrometry Determination of molecular weight, formula, and amino acid sequence. acs.orgConfirmed the cyclic nature and residue positioning. acs.org
Marfey's Analysis Determination of the stereochemistry of amino acids. acs.orgacs.orgresearchgate.netresearchgate.netRevealed the presence of both D and L enantiomers. acs.orgacs.org

Genetic Engineering Approaches for Biosynthetic Pathway Investigation

Understanding how xenematides are produced by Xenorhabdus bacteria requires delving into their genetic blueprint. Genetic engineering techniques, particularly gene knockout studies, have been pivotal in identifying the biosynthetic gene cluster (BGC) responsible for this compound synthesis. nih.govresearchgate.net

Researchers identified a candidate nonribosomal peptide synthetase (NRPS) gene, XNC1_2713, suspected to be involved in this compound production. nih.gov To confirm its function, they created a mutant strain of X. nematophila in which this gene was inactivated or "knocked out." acs.org

By comparing the metabolic profiles of the wild-type (unmodified) and the mutant strains, they observed that the production of this compound A was completely abolished in the mutant. acs.org This differential metabolite analysis provided clear evidence that the XNC1_2713 NRPS is essential for this compound biosynthesis. acs.orgacs.org Further analysis of the wild-type strain led to the discovery of new this compound derivatives, all produced by this same NRPS pathway. acs.org

These genetic studies have also shed light on the unusual features of the this compound biosynthetic pathway, such as the absence of a typical initiation module and the promiscuity of certain domains that can incorporate different amino acids. acs.org

Metabolomic and Bioinformatic Strategies for Novel this compound Discovery and Pathway Analysis

The search for new this compound analogs and the deeper understanding of their biosynthetic pathways are increasingly driven by metabolomic and bioinformatic approaches. nih.gov

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within a biological system. By comparing the metabolomes of different Xenorhabdus strains or the same strain grown under different conditions, researchers can identify novel compounds. biorxiv.orgbiorxiv.org For example, metabolomic profiling revealed that adding L-proline to the culture medium leads to a metabolic shift that increases this compound production. frontiersin.org Ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) is a powerful tool in these studies, allowing for the rapid detection and tentative identification of numerous metabolites. biorxiv.org

Bioinformatics: The analysis of bacterial genomes using bioinformatic tools can predict the presence of BGCs that may produce novel natural products. nih.govnih.gov By searching for genes with homology to known NRPSs, scientists can identify candidate clusters for new xenematides or other bioactive compounds. frontiersin.orgnih.gov For instance, protein homologs to the this compound-producing NRPS have been identified in other bacterial species like Xenorhabdus bovienii and Photorhabdus asymbiotica, suggesting they may also produce similar compounds. frontiersin.orgnih.gov This in-silico approach helps to prioritize research efforts for the targeted discovery of new molecules. biorxiv.org

The integration of metabolomics and bioinformatics provides a powerful platform for accelerating the discovery of new xenematides and for gaining a more comprehensive understanding of their complex biosynthetic machinery. biorxiv.org

In Vitro Bioactivity Assays for this compound Evaluation against Target Organisms

Once isolated and characterized, xenematides are tested for their biological activity using a variety of in vitro assays. These assays are crucial for determining the potential applications of these compounds.

The primary bioactivity associated with xenematides is their antibacterial effect. nih.gov The agar (B569324) diffusion plate assay is a common method used to assess this activity. acs.org In this assay, a solution of the this compound is applied to a well on an agar plate that has been inoculated with a target bacterium, such as Bacillus subtilis. acs.org The formation of a clear zone of inhibition around the well indicates that the compound has antibacterial properties. acs.org

Xenematides have been shown to exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govacs.org For example, this compound G has demonstrated moderate antibacterial activity. nih.gov

In addition to antibacterial assays, xenematides have been tested for other biological activities, including antifungal, insecticidal, and anti-Artemia salina (brine shrimp) activities. nih.govacs.org While this compound showed weak insecticidal activity, other co-occurring compounds from X. nematophilus displayed activity in the Artemia salina assay. nih.gov

Assay TypeTarget Organism/SystemObserved this compound Activity
Antibacterial Assay Bacillus subtilis, Gram-positive and Gram-negative bacteriaModerate activity. nih.govacs.orgacs.org
Antifungal Assay Plant pathogenic fungiThe crude extract containing xenematides showed inhibitory effects. nih.gov
Insecticidal Assay Insect larvaeWeak activity. frontiersin.orgnih.gov
Cytotoxicity Assay Artemia salina (brine shrimp)Inactive, though other co-metabolites were active. nih.gov

Application of Non-Human Preclinical Models for Efficacy and Mechanism Studies

To further investigate the biological relevance and mechanism of action of xenematides, researchers utilize non-human preclinical models. These models provide a more complex biological system than in vitro assays and can offer insights into the potential efficacy of these compounds in a living organism.

The symbiotic relationship between Xenorhabdus bacteria and Steinernema nematodes, which are pathogenic to insects, provides a natural context for studying this compound function. asm.org The insect host itself serves as a preclinical model. It is hypothesized that xenematides, along with other secondary metabolites, play a role in suppressing the insect's immune system and eliminating competing microorganisms from the insect cadaver. frontiersin.orgasm.org

Studies have shown that Xenorhabdus bacteria produce higher concentrations of bioactive compounds, including xenematides, when in the hemolymph of the insect host Galleria mellonella compared to when grown in laboratory media. frontiersin.org This suggests that the insect environment triggers the production of these compounds. frontiersin.org

While specific preclinical studies focusing solely on purified this compound are not extensively detailed in the provided context, the broader research on Xenorhabdus secondary metabolites in insect models points to their crucial role in the pathogenic process. asm.org The conservation of the this compound biosynthetic pathway across bacterial genera that infect both invertebrate and human hosts suggests a selective advantage for producing these compounds. acs.org

Future Directions and Translational Perspectives in Xenematide Research

Rational Design and Biosynthetic Engineering of Xenematide Analogs with Modified Activities

The modular nature of the nonribosomal peptide synthetase (NRPS) pathway responsible for this compound biosynthesis offers a promising platform for rational design and biosynthetic engineering. acs.org By altering the specificity of the adenylation (A) domains within the NRPS assembly line, it is possible to incorporate "unnatural" amino acids, thereby creating novel this compound analogs with potentially enhanced or altered biological activities. acs.org This approach has significant potential for engineering the biosynthesis of new natural products. acs.org

Strategies for this include:

Site-directed mutagenesis: This technique can be used to rationally alter the specificity of adenylation domains, providing a framework for creating new this compound derivatives. acs.org

Precursor-directed diversification: Feeding the producing organism with different precursor molecules can lead to the incorporation of these new building blocks into the this compound scaffold. researchgate.net

Heterologous expression: Expressing the this compound biosynthetic gene cluster in a more genetically tractable host, such as Escherichia coli, can facilitate easier genetic manipulation and potentially lead to the production of novel analogs. researchgate.net

These bioengineering strategies could expand the chemical diversity of xenematides, leading to compounds with improved potency, selectivity, or stability. acs.orgresearchgate.net

Exploration of Undiscovered this compound Variants from Cryptic Biosynthetic Pathways

The genomes of Xenorhabdus species, the primary producers of xenematides, contain numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. mdpi.comuni-saarland.de These cryptic pathways represent a vast, untapped reservoir of potentially new this compound variants and other bioactive natural products. mdpi.comresearchgate.net

Methods to access these cryptic pathways include:

Genome mining: Bioinformatic analysis of sequenced genomes can identify putative BGCs for xenematides and other natural products. researchgate.netnih.gov

Genetic engineering: Techniques such as exchanging the native promoter of a silent BGC with an inducible promoter can activate the expression of these clusters, leading to the production of novel compounds. mdpi.com

Co-cultivation: Growing Xenorhabdus with other microorganisms can mimic their natural ecological environment and induce the expression of otherwise silent biosynthetic pathways. uni-saarland.de

Alteration of growth conditions: Modifying culture parameters like media composition, oxygen levels, and water activity can trigger the production of different secondary metabolites. mdpi.com

The discovery of new this compound variants from these cryptic pathways could reveal molecules with unique chemical structures and biological activities. mdpi.comfrontiersin.org

Optimization of this compound Production through Advanced Fermentation and Culturing Strategies

To make xenematides viable for broader applications, it is crucial to develop methods for their large-scale production. frontiersin.org Optimizing fermentation conditions is a key step in this process, as antibiotic production in Xenorhabdus is highly dependent on culture parameters. nih.govnih.gov

Key optimization strategies include:

pH control: A two-stage pH control strategy, where the pH is shifted during fermentation, has been shown to significantly improve biomass and antibiotic production in Xenorhabdus nematophila. nih.govresearchgate.net For instance, shifting the pH from 6.5 to 7.5 after 24 hours of fermentation increased antibiotic activity by 50-60%. nih.govresearchgate.net

Media composition: The choice of carbon, nitrogen, and mineral sources in the growth medium can significantly impact the production of bioactive compounds. mdpi.comfrontiersin.org The addition of L-proline to cultures has been found to increase the biosynthesis of xenematides. nih.govfrontiersin.org

Process parameters: Optimizing factors such as temperature, aeration (dissolved oxygen levels), and agitation speed is essential for maximizing yield. frontiersin.orgnih.gov Optimal conditions for Xenorhabdus fermentation generally fall within a pH range of 6.0 to 8.24, a temperature of 25–32°C, and a rotary speed of 150–220 rpm. frontiersin.orgnih.gov

Advanced fermentation strategies will be critical for producing sufficient quantities of xenematides for further research and potential commercialization.

Detailed Structure-Activity Relationship (SAR) Studies for this compound Compounds

Understanding the relationship between the chemical structure of xenematides and their biological activity is fundamental for the rational design of more potent and selective analogs. researchgate.netnih.gov SAR studies involve systematically modifying the this compound structure and evaluating the impact of these changes on its activity.

Key aspects of SAR studies for xenematides include:

Role of constituent amino acids: The presence of both D and L enantiomers of amino acids like tryptophan and phenylalanine in different this compound congeners (A, B, C, and D) suggests that the stereochemistry at these positions is crucial for activity. researchgate.net For example, the tryptamides this compound B and D have been shown to be more active than the phenylethylamides this compound A and C. researchgate.net

Impact of the cyclic depsipeptide core: The cyclic nature of the this compound backbone is likely important for maintaining the correct conformation for target binding. frontiersin.orgnih.gov

By elucidating the pharmacophore of xenematides, SAR studies can guide the synthesis of new derivatives with improved therapeutic potential. acs.org

Broader Ecological and Agricultural Applications of this compound-Producing Bacteria and their Metabolites

The bioactive properties of xenematides and the bacteria that produce them extend beyond potential pharmaceutical use and into ecological and agricultural realms. Xenorhabdus species are entomopathogenic, meaning they are pathogenic to insects, and this characteristic, in part due to metabolites like xenematides, can be harnessed for pest control. nih.govmdpi.com

Potential applications include:

Biopesticides: Xenorhabdus bacteria and their secondary metabolites, including xenematides, have demonstrated insecticidal and nematicidal activity. nih.govnih.gov This makes them promising candidates for the development of environmentally friendly alternatives to chemical pesticides for managing agricultural pests. nih.govmdpi.com

Plant protection: These bacteria can help protect plants from various pathogens. mdpi.comnih.gov For example, they have shown inhibitory effects against plant pathogenic fungi and bacteria. researchgate.net

Sustainable agriculture: The use of beneficial bacteria like Xenorhabdus aligns with the goals of sustainable agriculture by providing benign ecological technologies for pest and pathogen control. nih.gov

Further research into the ecological roles of xenematides will likely uncover new applications in agriculture and environmental management. mdpi.comnih.gov

Q & A

Q. What experimental approaches are recommended to validate the role of nonribosomal peptide synthetases (NRPS) in xenematide biosynthesis?

Q. What standard analytical methods are used to characterize this compound derivatives?

Key methodologies include:

  • High-resolution mass spectrometry (HR-MS) for molecular formula determination.
  • Nuclear magnetic resonance (NMR) spectroscopy (1D/2D) for structural elucidation, particularly to resolve cyclic depsipeptide linkages .
  • Comparative metabolomics to identify new derivatives through differential analysis of wildtype and engineered strains .

Q. How should researchers conduct a literature review to identify gaps in this compound bioactivity studies?

  • Use systematic searches in databases like PubMed and SciFinder with keywords: "this compound," "NRPS substrate promiscuity," and "antimicrobial mechanisms."
  • Prioritize primary literature (e.g., peer-reviewed articles) over reviews or patents. Cross-reference citations in foundational papers (e.g., Crawford et al., 2011) to trace subsequent studies .

Advanced Research Questions

Q. How can substrate promiscuity in this compound-producing NRPS systems be exploited to synthesize novel derivatives?

  • Design feeding experiments with non-canonical substrates (e.g., fluorinated phenylacetate analogs) and monitor derivative production via LC-MS/MS .
  • Employ directed evolution or domain-swapping techniques to engineer NRPS adenylation domains for expanded substrate acceptance .
  • Validate bioactivity of new derivatives using minimum inhibitory concentration (MIC) assays against Gram-negative pathogens .

Q. What statistical methods resolve contradictions in reported bioactivity data across this compound studies?

  • Apply meta-analysis to compare datasets, controlling for variables like bacterial strain selection, growth conditions, and assay protocols .
  • Use multivariate analysis (e.g., PCA) to identify confounding factors (e.g., pH, temperature) influencing bioactivity outcomes .

Q. How can researchers optimize this compound yield in fermentation-based systems?

  • Screen culture media components (e.g., carbon/nitrogen sources) using design-of-experiment (DoE) approaches like response surface methodology .
  • Monitor real-time NRPS expression via qRT-PCR and correlate with this compound titers .

Q. What computational tools predict this compound biosynthetic gene clusters (BGCs) in understudied Xenorhabdus species?

  • Use genome mining tools (e.g., antiSMASH, PRISM) to identify conserved NRPS domains .
  • Perform phylogenetic analysis of adenylation domains across Xenorhabdus strains to infer substrate specificity .

Q. How should researchers address challenges in isolating this compound from complex microbial extracts?

  • Implement bioactivity-guided fractionation with orthogonal assays (e.g., agar diffusion followed by cytotoxicity screening) .
  • Employ preparative HPLC with ion-pairing reagents to resolve polar derivatives .

Methodological Frameworks

Q. What quality control measures ensure reproducibility in this compound stability studies?

  • Store samples in inert atmospheres (N2) at -80°C to prevent degradation.
  • Validate analytical methods per ICH guidelines, including forced degradation studies under varied pH/temperature .

Q. How can molecular networking enhance this compound analog discovery?

  • Use GNPS platforms to cluster MS/MS spectra from microbial extracts, identifying this compound-related molecular families .
  • Annotate nodes using spectral libraries and dereplication tools (e.g., Dereplicator+) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.